molecular formula C14H19BF2O3 B1318668 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 864754-48-3

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1318668
CAS No.: 864754-48-3
M. Wt: 284.11 g/mol
InChI Key: QAZIETXLQXVGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core with four methyl groups at positions 4,4,5,3. The phenyl ring is substituted at the para position with a 2,2-difluoroethoxy group (–OCH₂CF₂H). This compound (CAS: 864754-48-3) has a molecular weight of 284.11 g/mol, exists as a solid, and is commercially available with a purity of 95% .

Properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZIETXLQXVGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590118
Record name 2-[4-(2,2-Difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-48-3
Record name 2-[4-(2,2-Difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,2-difluoroethoxybenzene and bis(pinacolato)diboron.

    Catalyst and Reagents: A palladium catalyst, such as Pd(PPh₃)₄, is used along with a base like potassium carbonate (K₂CO₃) in an organic solvent such as toluene.

    Reaction Conditions: The reaction mixture is heated under reflux conditions, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form stable carbon-boron bonds.

    Material Science: Utilized in the creation of advanced materials, including polymers and electronic materials.

    Biological Studies: Investigated for its potential in biological labeling and imaging due to the unique properties of boron-containing compounds.

Mechanism of Action

The mechanism by which 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its aryl group to the palladium complex, followed by reductive elimination to form the biaryl product. The difluoroethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituent: Bromine (–Br) at the para position.
    • Applications: Used in nickel-catalyzed reductive alkylation reactions to form C–C bonds .
    • Reactivity: The bromine atom enables cross-coupling reactions but may require additional catalysts (e.g., Pd or Ni).
  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a)

    • Substituents: Two chlorine atoms (–Cl) and two methoxy groups (–OCH₃).
    • Synthesis: Prepared via chlorination of a methoxy-substituted precursor using N-chlorosuccinimide (NCS) in DMF (92% yield) .
    • Applications: Key intermediate in Suzuki-Miyaura couplings for synthesizing indazole-based bioactive molecules .

Fluorinated and Trifluoromethyl Derivatives

  • 2-(4-(Trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2m)

    • Substituent: Trifluoromethyl (–CF₃) at the para position.
    • Properties: Higher electron-withdrawing effect enhances stability against hydrolysis. Melting point: 201°C .
    • Applications: Used in copper-catalyzed triboration reactions of terminal alkynes .
  • 2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituents: Cyclopropyl (–C₃H₅) and fluorine (–F) groups. Molecular Weight: 262.13 g/mol. Applications: Potential use in agrochemicals due to fluorine’s metabolic stability .

Alkyl and Ether-Substituted Derivatives

  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituent: Ethynyl (–C≡CH) group.
    • Reactivity: The alkyne functionality enables click chemistry or further functionalization .
  • 2-(4-(Butylthiomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituent: Butylthiomethyl (–SCH₂C₄H₉). Molecular Weight: 306.27 g/mol.

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Physical State Key Applications/Reactions Reference
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –OCH₂CF₂H 284.11 Solid Potential pharmaceutical intermediates; cross-coupling reactions
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –Br 271.12 Solid Nickel-catalyzed alkylation; Suzuki couplings
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –Cl, –OCH₃ 334.10 Solid Synthesis of antimalarial indazole derivatives
2-(4-(Trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –CF₃ 298.09 Solid (m.p. 201°C) Copper-catalyzed triboration of alkynes
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –C≡CH 228.12 Solid Click chemistry; functionalization
2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –C₃H₅, –F 262.13 Liquid/Oil Agrochemical research

Reactivity and Stability

  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –Cl) enhance the stability of the boronic ester by reducing hydrolysis rates. The 2,2-difluoroethoxy group in the target compound balances electronegativity and lipophilicity, making it suitable for drug design .
  • Steric Effects : Bulky substituents (e.g., mesityl in MesBpin) hinder cross-coupling efficiency, while smaller groups (e.g., –OCH₂CF₂H) maintain reactivity .
  • Applications in Catalysis: Derivatives like 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are pivotal in cobalt-catalyzed aminocarbonylation reactions , whereas trifluoromethyl-substituted analogs are used in photoredox catalysis .

Biological Activity

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and other domains.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Chemical Formula : C13H17BF2O3
  • Molecular Weight : 270.08 g/mol
  • IUPAC Name : this compound

The presence of the difluoroethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Starting materials include 4-(2,2-difluoroethoxy)benzaldehyde and appropriate boron reagents.
  • Reaction Conditions : The reaction is conducted under controlled temperatures using organic solvents such as methanol or ethanol.
  • Purification : Post-synthesis purification is achieved using techniques like column chromatography to isolate the desired product.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to act as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP2D6), which play a crucial role in drug metabolism .
  • Cell Membrane Interaction : Its lipophilic nature allows it to permeate cell membranes effectively, potentially influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against specific bacterial strains .

Case Studies

  • Anticancer Activity :
    • A study explored the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Induction of apoptosis
    A549 (Lung)15.0Cell cycle arrest
  • Neuroprotective Effects :
    • Research has demonstrated that the compound exhibits neuroprotective properties in models of oxidative stress. It was found to reduce reactive oxygen species (ROS) levels in neuronal cells .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

  • Blood-Brain Barrier Penetration : The compound is classified as a BBB permeant .
  • Metabolic Stability : It shows moderate stability against metabolic degradation by liver enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.